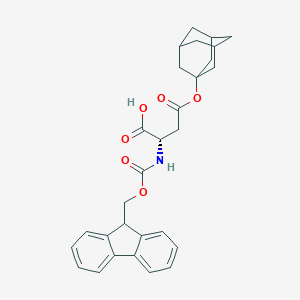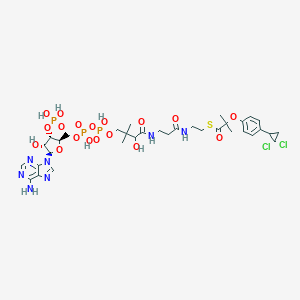
Ciprofibrate-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofibrate-coenzyme A (Cip-CoA) is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Cip-CoA is a derivative of ciprofibrate, a fibric acid derivative that is commonly used to treat dyslipidemia. Cip-CoA has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases.
Mecanismo De Acción
Ciprofibrate-coenzyme A exerts its therapeutic effects through a variety of mechanisms. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. Ciprofibrate-coenzyme A also inhibits the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a variety of diseases.
Biochemical and Physiological Effects:
Ciprofibrate-coenzyme A has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease levels of triglycerides and cholesterol in the blood, as well as improve insulin sensitivity. Ciprofibrate-coenzyme A has also been shown to decrease oxidative stress and inflammation, which are involved in the pathogenesis of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ciprofibrate-coenzyme A in lab experiments is its potent anti-inflammatory and anti-oxidative properties. This makes it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, one limitation of using Ciprofibrate-coenzyme A in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are a number of potential future directions for research on Ciprofibrate-coenzyme A. One area of interest is the development of novel therapeutic agents based on Ciprofibrate-coenzyme A. Another area of interest is the exploration of the molecular mechanisms underlying its anti-inflammatory and anti-oxidative properties. Additionally, further research is needed to fully understand the potential toxic effects of Ciprofibrate-coenzyme A and to develop strategies to mitigate these effects.
In conclusion, Ciprofibrate-coenzyme A is a promising compound that has been extensively studied for its potential therapeutic benefits. Its potent anti-inflammatory and anti-oxidative properties make it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, further research is needed to fully understand its potential therapeutic benefits and to develop novel therapeutic agents based on its structure and properties.
Métodos De Síntesis
Ciprofibrate-coenzyme A is synthesized through a multistep process that involves the reaction of ciprofibrate with coenzyme A (CoA). The reaction is facilitated by the use of various reagents and solvents, and the resulting product is purified through a series of chromatography steps.
Aplicaciones Científicas De Investigación
Ciprofibrate-coenzyme A has been extensively studied for its potential therapeutic benefits in a variety of disease states. It has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases, including cardiovascular disease, diabetes, and cancer.
Propiedades
Número CAS |
111900-25-5 |
|---|---|
Nombre del producto |
Ciprofibrate-coenzyme A |
Fórmula molecular |
C34H48Cl2N7O18P3S |
Peso molecular |
1038.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1 |
Clave InChI |
AAHIMGZVACZGCQ-NKXYKTLRSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
Sinónimos |
ciprofibrate-CoA ciprofibrate-coenzyme A coenzyme A, ciprofibrate- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



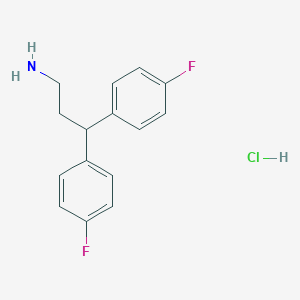

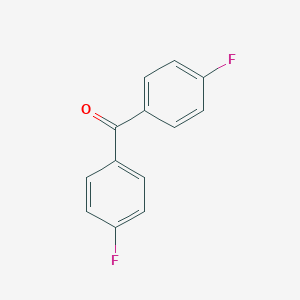

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
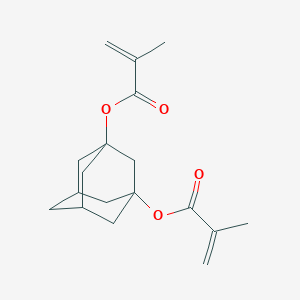
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
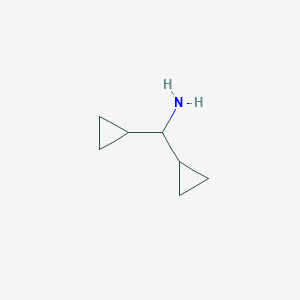

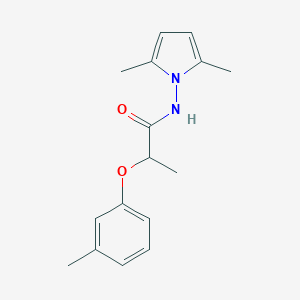
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

